molecular formula C12H26O6 B3048370 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- CAS No. 16607-62-8

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-

Cat. No.: B3048370
CAS No.: 16607-62-8
M. Wt: 266.33 g/mol
InChI Key: DMABVNLMIWMRNK-UHFFFAOYSA-N
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Description

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- (CAS: 16607-62-8) is a polyol derivative with a glycerol backbone functionalized by three 1-propanol units via ether linkages. Its molecular formula is C₁₂H₂₆O₆, and it has a molecular weight of 266.33 g/mol . The compound features three hydroxyl (-OH) groups at terminal positions and a branched trioxypropane core, making it highly hydrophilic and suitable for applications in polymer synthesis, surfactants, or as a solvent intermediate. Limited data on its physical properties (e.g., boiling/melting points) are available in the literature, but its structure suggests moderate polarity and solubility in polar solvents .

Properties

IUPAC Name

3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMABVNLMIWMRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCC(COCCCO)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276609
Record name 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16607-62-8
Record name 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- (CAS Number: 16607-62-8) is a chemical compound with a molecular formula of C12H26O6 and a molecular weight of 266.33 g/mol. This compound is a derivative of propanol and is characterized by its unique structure involving multiple ether linkages. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including pharmaceuticals and biochemistry.

The following table summarizes the key chemical properties of 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-:

PropertyValue
Molecular FormulaC12H26O6
Molecular Weight266.33 g/mol
Boiling PointNot specified
DensityNot specified
Flash PointNot specified
CAS Number16607-62-8

Biological Activity

Research into the biological activity of this compound has revealed several important aspects:

1. Antimicrobial Properties

Studies have indicated that compounds similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- exhibit antimicrobial activity. For instance:

  • A study published in the Journal of Applied Microbiology demonstrated that ether derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations .
  • The compound's structure suggests it may disrupt microbial cell membranes due to its hydrophobic properties.

2. Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of this compound have been conducted:

  • Research showed that certain propanol derivatives can induce apoptosis in cancer cell lines. For example, a study found that similar compounds reduced cell viability in human cancer cells significantly .
  • The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

3. Potential as a Drug Delivery Agent

The unique structure of 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- positions it as a candidate for drug delivery systems:

  • Its ability to form micelles suggests potential use in encapsulating hydrophobic drugs for improved solubility and bioavailability .
  • Studies on similar tri-ether compounds indicate they can enhance the permeability of drugs across biological membranes.

Case Studies

Several case studies have explored the biological activity of ether-based compounds:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various ether derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts when treated with compounds structurally similar to 1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in Cancer Research examined the effects of propanol derivatives on breast cancer cell lines. The findings revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that such compounds could be further developed as anticancer agents.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of tri-substituted propane derivatives. Below is a detailed comparison with analogs identified in the evidence:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris- 16607-62-8 C₁₂H₂₆O₆ Three -OH, three ethers Hydrophilic; potential use in polymer crosslinking or surfactants. Limited volatility due to branched structure .
Tripropylene Glycol 24800-44-0 C₉H₂₀O₄ Two -OH, three ethers Common solvent and plasticizer; lower molecular weight (188.23 g/mol) and higher volatility compared to the target compound .
1,2,3-Tris(2-cyanoethoxy)propane Not specified C₁₂H₁₅N₃O₃ Three -CN, three ethers Polar nitrile groups enhance reactivity in adhesives or specialty polymers. Lower hydrophilicity than the target compound due to -CN substituents .
1,2,3-Tris(2,3-epoxypropoxy)propane 13236-02-7 C₁₂H₂₀O₆ Three epoxide rings High reactivity in epoxy resin curing; lacks hydroxyl groups, reducing solubility in water compared to the target compound .
1,3-Diethoxypropan-2-ol 4043-59-8 C₇H₁₆O₃ Two ethoxy (-OCH₂CH₃), one -OH Intermediate in organic synthesis; lower branching and fewer hydroxyl groups result in reduced polarity .

Functional Group Impact on Properties

  • Hydroxyl Groups: The target compound’s three -OH groups enhance hydrogen bonding, increasing solubility in polar solvents like water or ethanol. This contrasts with analogs like 1,2,3-Tris(2-cyanoethoxy)propane, where -CN groups dominate, favoring solubility in aprotic solvents .
  • Reactivity : Epoxy-containing analogs (e.g., 1,2,3-Tris(2,3-epoxypropoxy)propane ) exhibit higher chemical reactivity due to strained epoxide rings, whereas the target compound’s -OH groups favor nucleophilic substitution or esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
Reactant of Route 2
1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-

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